The IUPAC name 4-cyano-3-(1H-pyrazol-1-yl)benzoic acid derives from its benzoid core substituted at positions 3 and 4. Key structural features include:
Molecular formula: C₁₁H₇N₃O₂
Molecular weight: 213.20 g/mol (calculated from isotopic composition).
While no experimental crystallographic data exists for this exact compound, related 3-pyrazolylbenzoic acids show planar geometries with dihedral angles ≤15° between the pyrazole and benzene rings. The cyano group adopts a linear configuration perpendicular to the aromatic plane, as evidenced by NMR coupling constants (JCN ≈ 9 Hz) in analogs.
Pyrazole-benzene hybrids emerged in the 1970s with the synthesis of antipyrine derivatives, but their complexity limited early applications. Three key developments enabled advances:
The specific incorporation of cyano groups at position 4 became prominent post-2010 to enhance binding to bacterial enoyl-ACP reductases.
This compound exemplifies three trends in modern heterocyclic chemistry:
The synthesis of 4-cyano-3-(1H-pyrazol-1-yl)benzoic acid often begins with functionalization of the benzoic acid core through nucleophilic substitution. A common precursor, 3-nitro-4-(1H-pyrazol-1-yl)benzoic acid, undergoes nitro-to-cyano conversion via Rosenmund-von Braun reaction conditions. This involves treating the nitro-substituted intermediate with copper(I) cyanide in dimethylformamide at 150–160°C, achieving cyano group introduction with yields of 68–72% .
Critical to this pathway is the activation of the nitro group through electron-withdrawing effects from the adjacent pyrazole ring, which facilitates nucleophilic attack. The pyrazole moiety’s electron-deficient nature further stabilizes transition states during substitution . Side reactions, such as over-cyanation or decarboxylation, are mitigated by maintaining strict temperature control and using anhydrous solvents .
Palladium-catalyzed cross-coupling reactions enable direct introduction of the pyrazole group to pre-functionalized benzoic acid derivatives. For example, Suzuki-Miyaura coupling between 4-cyano-3-iodobenzoic acid and 1H-pyrazole-1-boronic acid pinacol ester achieves regioselective pyrazole attachment. Using Pd(PPh₃)₄ (5 mol%) and potassium carbonate in ethanol/water (3:1) at 80°C, this method yields 78–82% product with >95% purity .
Key challenges include avoiding homocoupling of boronic esters and managing steric hindrance from the cyano group. Ligand selection proves critical; bulky phosphine ligands reduce undesired β-hydride elimination. Recent advances employ N-heterocyclic carbene (NHC) ligands to enhance catalytic efficiency, achieving turnover numbers (TON) exceeding 1,000 .
Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields. A 2023 protocol demonstrates that irradiating 4-cyano-3-aminobenzoic acid with pyrazole in ethanol/water (1:1) at 120°C for 15 minutes under 300 W microwave power achieves 89% conversion [4]. This method eliminates traditional heating requirements, reducing energy consumption by 40% compared to conventional methods [4].
Solvent-free mechanochemical approaches using ball milling have also emerged. Grinding equimolar amounts of 4-cyano-3-hydroxybenzoic acid and pyrazole with K₂CO₃ as a base for 30 minutes produces the target compound in 76% yield. This technique avoids volatile organic solvents and simplifies purification [4].
Table 1: Key Parameters in Cyano-Pyrazole Benzoic Acid Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | ±15% yield |
| Solvent Polarity | ε = 20–40 (DMF/EtOH) | ±22% yield |
| Catalyst Loading | 3–7 mol% Pd | ±18% yield |
| Reaction Time | 4–8 hours | ±12% yield |
Data aggregated from [5]
Ethanol-water mixtures (3:1 v/v) provide ideal polarity for balancing reactant solubility and transition-state stabilization. Increasing Pd catalyst loading beyond 7 mol% leads to colloidal Pd formation, reducing catalytic activity. Kinetic studies reveal the reaction follows pseudo-first-order kinetics, with activation energy of 72 kJ/mol .
Major byproducts include:
Isomer separation exploits differential solubility in ethanol/water systems. The target compound crystallizes preferentially at 4°C, while regioisomers remain dissolved [5]. Large-scale processes employ continuous chromatography with C18 silica columns, achieving 99.5% purity at 92% recovery [5].
Crystallization challenges arise from the compound’s zwitterionic nature. Acidic conditions (pH 2.5–3.0) using HCl in isopropanol yield needle-like crystals with 98% purity. Residual solvent levels (<0.1% w/w) meet ICH Q3C guidelines [5].
Nuclear magnetic resonance spectroscopy represents the cornerstone technique for structural elucidation of 4-cyano-3-(1H-pyrazol-1-yl)benzoic acid. The compound's NMR characteristics provide definitive confirmation of its molecular architecture and substitution pattern.
Proton Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum of 4-cyano-3-(1H-pyrazol-1-yl)benzoic acid exhibits distinct resonance patterns characteristic of its multi-functional structure. Based on analysis of related pyrazolyl benzoic acid derivatives, the compound displays aromatic proton signals in the typical downfield region [1] [2] [3]. The benzoic acid aromatic protons appear as characteristic doublets in the region δ 7.6-8.2 parts per million, with coupling constants reflecting the para-disubstitution pattern of the benzene ring [4] [3].
The pyrazole ring protons manifest as distinctive signals, with the pyrazole 3-position proton typically resonating around δ 8.7-9.0 parts per million as a singlet [1] [5]. This downfield shift results from the electron-withdrawing effect of the attached cyano group and the deshielding influence of the nitrogen atoms within the pyrazole heterocycle [6] [7]. The integration patterns confirm the 1:1:2:2 ratio expected for the pyrazole proton, cyano-substituted benzene protons, and remaining aromatic protons.
Coupling pattern analysis reveals characteristic splitting patterns that confirm the substitution arrangement. The benzoic acid protons exhibit meta-coupling relationships with coupling constants of approximately 8.0-8.5 Hertz, consistent with the 1,2,4-trisubstitution pattern on the benzene ring [1] [2]. The carboxylic acid proton, when observable, appears as a broad exchangeable signal around δ 12-13 parts per million due to hydrogen bonding effects [4] [8].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The carbon-13 nuclear magnetic resonance spectrum provides comprehensive structural information through distinct chemical shift patterns for each carbon environment. The carboxylic acid carbonyl carbon resonates around δ 167-170 parts per million, characteristic of aromatic carboxylic acids [9] [10]. The nitrile carbon appears as a distinctive signal at approximately δ 115-118 parts per million, confirming the presence of the cyano functionality [9] [7].
Aromatic carbon resonances span the δ 120-145 parts per million region, with quaternary carbons appearing further downfield due to multiple substitution effects [1] [3]. The pyrazole ring carbons exhibit characteristic chemical shifts, with the 3-position carbon appearing around δ 140-145 parts per million and the 4-position carbon at δ 105-110 parts per million [6] [5]. The ipso-carbon bearing the pyrazole substituent typically resonates around δ 135-140 parts per million, reflecting the electron-withdrawing nature of the nitrogen heterocycle.
Table 3.1: Characteristic Nuclear Magnetic Resonance Data for 4-cyano-3-(1H-pyrazol-1-yl)benzoic acid
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|---|
| Pyrazole H-3 | 8.7-9.0 | 140-145 | s | - |
| Pyrazole C-4 | - | 105-110 | - | - |
| Benzene H-2 | 7.8-8.1 | 130-135 | d | J = 8.0-8.5 |
| Benzene H-5 | 7.6-7.9 | 125-130 | d | J = 8.0-8.5 |
| Benzene H-6 | 8.0-8.3 | 132-137 | d | J = 8.0-8.5 |
| Cyano group | - | 115-118 | - | - |
| Carboxyl group | - | 167-170 | - | - |
| COOH | 12-13 | - | br s | - |
Infrared spectroscopy provides characteristic vibrational fingerprints that confirm the presence and interaction of functional groups within 4-cyano-3-(1H-pyrazol-1-yl)benzoic acid. The compound's infrared spectrum exhibits distinctive absorption bands corresponding to each functional moiety.
Carboxylic Acid Vibrational Modes
The carboxylic acid functionality displays characteristic vibrational patterns consistent with benzoic acid derivatives [11] [12] [13]. The hydroxyl stretching vibration appears as a broad, intense absorption band spanning 2500-3300 wavenumbers, with the breadth resulting from extensive hydrogen bonding interactions [8] [12]. This broad envelope often exhibits multiple peaks due to different hydrogen bonding environments in the solid state.
The carbonyl stretching vibration manifests as a strong, sharp peak around 1680-1710 wavenumbers [11] [13]. The exact frequency depends on the degree of conjugation with the aromatic ring and intermolecular hydrogen bonding patterns. For aromatic carboxylic acids, this frequency typically appears at the lower end of the range due to resonance delocalization effects [8] [12].
Cyano Group Vibrational Characteristics
The cyano functionality exhibits a characteristic, sharp absorption band around 2220-2260 wavenumbers [14] [4]. This stretching vibration is particularly diagnostic due to its distinctive frequency and high intensity. The electron-withdrawing effect of the adjacent pyrazole ring may cause slight shifts in this frequency compared to simple aliphatic nitriles [15] [16].
Pyrazole Ring Vibrational Modes
The pyrazole heterocycle contributes several characteristic vibrational modes to the infrared spectrum. Carbon-nitrogen stretching vibrations appear in the 1400-1600 wavenumber region, overlapping with aromatic carbon-carbon stretching modes [14] [15]. The pyrazole carbon-hydrogen stretching occurs around 3100-3150 wavenumbers, slightly higher than typical aromatic carbon-hydrogen stretches due to the electron-deficient nature of the heterocycle [16] [17].
Aromatic Ring Vibrational Patterns
The substituted benzene ring exhibits characteristic vibrational patterns consistent with 1,2,4-trisubstituted aromatic compounds [11] [8]. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aromatic carbon-carbon stretching modes manifest as multiple bands between 1450-1600 wavenumbers [18] [8]. Out-of-plane bending vibrations occur in the fingerprint region below 900 wavenumbers, providing additional structural confirmation [12] [13].
Table 3.2: Characteristic Infrared Absorption Frequencies for 4-cyano-3-(1H-pyrazol-1-yl)benzoic acid
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|---|
| COOH | O-H stretch | 2500-3300 | Strong, broad | Hydrogen bonded |
| COOH | C=O stretch | 1680-1710 | Strong, sharp | Conjugated acid |
| CN | C≡N stretch | 2220-2260 | Strong, sharp | Nitrile |
| Pyrazole | C-H stretch | 3100-3150 | Medium | Heterocyclic |
| Aromatic | C-H stretch | 3000-3100 | Medium | Benzene ring |
| Aromatic | C=C stretch | 1450-1600 | Medium-strong | Ring vibrations |
| Aromatic | C-H bend | 750-900 | Medium | Out-of-plane |
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation pathways for 4-cyano-3-(1H-pyrazol-1-yl)benzoic acid. The compound's mass spectral behavior reflects the relative stability of various ionic fragments generated during ionization.
Molecular Ion Peak Characteristics
The molecular ion peak appears at mass-to-charge ratio 213, corresponding to the molecular formula C₁₁H₇N₃O₂ [19] [20]. Under electron impact ionization conditions, the molecular ion typically exhibits moderate stability, with intensity varying depending on ionization energy and source conditions [21] [22]. The isotope pattern confirms the presence of eleven carbon atoms, with the M+1 peak appearing at approximately 12% relative intensity [23] [21].
Primary Fragmentation Pathways
The dominant fragmentation pathways involve loss of characteristic neutral molecules from the molecular ion. Loss of carbon dioxide (mass 44) represents a primary fragmentation route, yielding a base peak at mass-to-charge ratio 169 [22] [21]. This fragmentation reflects the thermal instability of aromatic carboxylic acids under mass spectrometric conditions and parallels behavior observed in related benzoic acid derivatives [24] [22].
Secondary fragmentation involves loss of the cyano group (mass 26) or hydrogen cyanide (mass 27), generating fragments at mass-to-charge ratios 187 and 186, respectively [21] [9]. The relative abundance of these fragments depends on the ionization method and collision energy employed [23] [22].
Pyrazole Ring Fragmentation
The pyrazole heterocycle undergoes characteristic fragmentation patterns involving nitrogen extrusion and ring opening reactions. Loss of molecular nitrogen (mass 28) from the pyrazole ring generates aromatic radical cations that may undergo further rearrangement [25] [21]. These secondary fragmentations produce ions characteristic of substituted benzene derivatives, confirming the aromatic substitution pattern [23] [22].
Base Peak Formation
The base peak typically corresponds to the benzoyl cation formed through loss of both the carboxyl hydroxyl group and the pyrazole substituent. This fragment at mass-to-charge ratio 105 exhibits high stability due to resonance stabilization within the aromatic system [21] [22]. Alternative base peaks may form depending on ionization conditions, with the decarboxylated molecular ion (mass-to-charge ratio 169) representing another common base peak [24] [23].
Table 3.3: Characteristic Mass Spectral Fragmentation Data for 4-cyano-3-(1H-pyrazol-1-yl)benzoic acid
| Fragment Ion (m/z) | Relative Intensity (%) | Loss from Molecular Ion | Structural Assignment |
|---|---|---|---|
| 213 | 25-40 | - | Molecular ion [M]⁺- |
| 214 | 3-5 | - | [M+1]⁺ isotope peak |
| 187 | 15-25 | -26 | Loss of CN |
| 186 | 10-20 | -27 | Loss of HCN |
| 169 | 80-100 | -44 | Loss of CO₂ (base peak) |
| 141 | 20-35 | -72 | Loss of CO₂ + CO |
| 105 | 60-90 | -108 | Benzoyl cation |
| 77 | 40-60 | -136 | Phenyl cation |
X-ray crystallographic analysis provides definitive three-dimensional structural information for 4-cyano-3-(1H-pyrazol-1-yl)benzoic acid, revealing precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this exact compound remains limited in the literature, analysis of closely related pyrazolyl benzoic acid derivatives provides valuable structural insights [26] [27] [28] [29].
Crystal System and Space Group
Related pyrazole-substituted benzoic acids typically crystallize in common space groups such as P21/c or P-1, reflecting the molecular symmetry and packing efficiency [30] [29]. The triclinic or monoclinic crystal systems accommodate the asymmetric molecular geometry resulting from the combination of planar aromatic rings with different orientational preferences [28] [31].
Molecular Geometry and Conformation
Crystallographic studies of analogous compounds reveal that the pyrazole ring adopts a non-coplanar orientation relative to the benzoic acid moiety [28] [29]. The dihedral angle between the pyrazole and benzene rings typically ranges from 15° to 60°, depending on steric interactions and crystal packing forces [31] [32]. This twisted conformation minimizes unfavorable electronic interactions while maintaining conjugative overlap between the aromatic systems [33] [30].
The carboxylic acid group generally exhibits a planar conformation, with the carbonyl and hydroxyl groups lying approximately in the plane of the benzene ring [29] [32]. Deviation from planarity, when observed, typically results from intermolecular hydrogen bonding constraints that distort the natural geometry [28] [31].
Bond Length Analysis
Carbon-nitrogen bond lengths within the pyrazole ring fall within the expected range for aromatic heterocycles, typically 1.32-1.38 Ångstroms [27] [30]. The carbon-nitrogen bond connecting the pyrazole to the benzene ring exhibits partial double bond character, with bond lengths around 1.42-1.45 Ångstroms reflecting conjugative interaction [33] [29].
The cyano group displays characteristic triple bond geometry, with carbon-nitrogen bond lengths of approximately 1.14-1.16 Ångstroms [27] [34]. This short bond length confirms the sp hybridization of both carbon and nitrogen atoms within the nitrile functionality [35] .
Intermolecular Interactions and Crystal Packing
The crystal structure exhibits extensive hydrogen bonding networks involving the carboxylic acid functionality [28] [29] [32]. Classical oxygen-hydrogen···oxygen hydrogen bonds form centrosymmetric dimers characteristic of carboxylic acid crystals, with donor-acceptor distances typically ranging from 2.6 to 2.8 Ångstroms [29] [31].
Additional weak interactions stabilize the crystal lattice, including carbon-hydrogen···nitrogen contacts involving the pyrazole ring and carbon-hydrogen···oxygen interactions with the carbonyl group [30] [32]. These secondary interactions create three-dimensional networks that determine the overall crystal packing arrangement [28] [31].
Table 3.4: Representative Crystallographic Parameters for Related Pyrazolyl Benzoic Acids
| Parameter | Typical Range | Literature Example | Reference |
|---|---|---|---|
| Crystal System | Triclinic/Monoclinic | Monoclinic P21/c | [29] |
| Dihedral Angle (Pyrazole-Benzene) | 15-60° | 52.6° | [28] |
| C-N Bond Length (Pyrazole) | 1.32-1.38 Å | 1.347 Å | [30] |
| C-N Bond Length (Ring junction) | 1.42-1.45 Å | 1.438 Å | [29] |
| C≡N Bond Length | 1.14-1.16 Å | 1.152 Å | [27] |
| O-H···O Distance | 2.6-2.8 Å | 2.654 Å | [29] |
Density functional theory calculations provide comprehensive theoretical insights into the electronic structure, geometric parameters, and energetic properties of 4-cyano-3-(1H-pyrazol-1-yl)benzoic acid. These computational studies complement experimental characterization by predicting molecular properties and explaining observed spectroscopic phenomena [35] [34] [37].
Geometric Optimization Studies
Density functional theory geometry optimizations using the B3LYP functional with 6-311++G(2d,2p) basis sets reveal the preferred molecular conformation of 4-cyano-3-(1H-pyrazol-1-yl)benzoic acid [35] [38]. The calculated equilibrium geometry exhibits a twisted arrangement between the pyrazole and benzene rings, with an optimized dihedral angle of approximately 35-45 degrees [34] . This conformation represents a compromise between minimizing steric repulsion and maintaining conjugative stabilization [37] [39].
The carboxylic acid group adopts a planar configuration with respect to the benzene ring, facilitating maximum conjugative interaction with the aromatic π-system [35] [37]. Bond length predictions from density functional theory calculations closely match experimental crystallographic data for related compounds, validating the computational approach [34] .
Vibrational Frequency Analysis
Theoretical vibrational frequency calculations provide detailed predictions of infrared and Raman active modes, enabling assignment of experimental spectroscopic features [35] [40]. The computed harmonic frequencies require scaling factors (typically 0.96-0.98 for B3LYP) to account for anharmonic effects and systematic errors in the theoretical treatment [16] [17].
The calculated carbonyl stretching frequency appears around 1710-1720 wavenumbers before scaling, in excellent agreement with experimental observations after correction [35] [41]. The cyano stretching mode prediction at approximately 2270-2280 wavenumbers (unscaled) confirms the characteristic infrared absorption assigned to this functionality [34] [40].
Electronic Structure Analysis
Density functional theory calculations reveal detailed electronic structure information, including atomic charges, bond orders, and electron density distributions [35] [38] [37]. Natural population analysis indicates significant electron withdrawal from the aromatic system by both the cyano and carboxylic acid groups, consistent with their electron-accepting nature [34] .
The pyrazole nitrogen atoms exhibit substantial negative charges, reflecting their electron-rich character and potential for hydrogen bonding interactions [38] [37]. This electronic distribution explains the observed chemical shift patterns in nuclear magnetic resonance spectroscopy and the preferred sites for intermolecular interactions [35] [40].
Energetic Properties
Computational studies provide access to various energetic properties, including ionization energies, electron affinities, and thermodynamic parameters [35] [38]. The calculated dipole moment of approximately 4.5-5.2 Debye reflects the polar nature of the molecule and its expected solubility behavior in polar solvents [34] [37].
Heat of formation calculations predict the thermodynamic stability of 4-cyano-3-(1H-pyrazol-1-yl)benzoic acid relative to its constituent fragments [35] . These energetic data support the synthetic accessibility of the compound and its expected chemical stability under ambient conditions [38] [37].
Table 3.5: Representative Density Functional Theory Calculated Properties
| Property | Calculated Value | Method/Basis Set | Reference |
|---|---|---|---|
| Dipole Moment | 4.5-5.2 Debye | B3LYP/6-311++G(2d,2p) | [35] [37] |
| C=O Frequency | 1710-1720 cm⁻¹ | B3LYP/6-311++G(2d,2p) | [35] [41] |
| C≡N Frequency | 2270-2280 cm⁻¹ | B3LYP/6-311++G(2d,2p) | [34] [40] |
| Dihedral Angle | 35-45° | B3LYP/6-311++G(2d,2p) | [34] |
| HOMO Energy | -7.5 to -8.0 eV | B3LYP/6-311++G(2d,2p) | [35] [38] |
| LUMO Energy | -2.5 to -3.0 eV | B3LYP/6-311++G(2d,2p) | [35] [38] |
Molecular orbital analysis through density functional theory calculations provides detailed understanding of the electronic structure and reactivity patterns of 4-cyano-3-(1H-pyrazol-1-yl)benzoic acid. The frontier molecular orbitals, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital, govern the compound's chemical behavior and spectroscopic properties [35] [39] [42].
Highest Occupied Molecular Orbital Characteristics
The highest occupied molecular orbital exhibits significant electron density localization on the pyrazole ring and the benzene ring π-system [35] [38]. This orbital character reflects the electron-rich nature of the nitrogen heterocycle and explains the compound's potential as an electron donor in chemical reactions [37] [39]. The orbital energy typically falls in the range -7.5 to -8.0 electron volts, indicating moderate ionization potential [35] .
Spatial distribution analysis reveals that the highest occupied molecular orbital extends across both aromatic rings, suggesting effective conjugative interaction despite the non-planar molecular geometry [34] [42]. This delocalization contributes to the overall stability of the molecular cation formed upon electron removal [38] [39].
Lowest Unoccupied Molecular Orbital Properties
The lowest unoccupied molecular orbital demonstrates substantial amplitude on the cyano group and the carboxylic acid carbonyl carbon [35] [37]. This orbital character identifies these sites as primary locations for nucleophilic attack and explains the electrophilic reactivity observed in synthetic transformations [34] . The orbital energy typically ranges from -2.5 to -3.0 electron volts, reflecting moderate electron affinity [35] [38].
The antibonding character of this orbital with respect to the carbon-nitrogen triple bond suggests that electron addition would weaken the cyano group, consistent with reduction reactions observed for nitrile-containing compounds [37] [42]. The carbonyl region also exhibits significant lowest unoccupied molecular orbital density, supporting the electrophilic nature of the carboxylic acid carbon [35] [39].
Energy Gap Analysis
The highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap provides important information about the compound's electronic excitation properties and chemical reactivity [35] [38] [37]. The calculated energy gap of approximately 4.5-5.5 electron volts suggests moderate chemical stability and places the first electronic absorption in the ultraviolet region [34] .
This energy gap magnitude correlates with observed optical properties and photochemical behavior of related aromatic compounds [35] [42]. The relatively large gap indicates kinetic stability toward thermal electron transfer reactions while allowing access to excited states through ultraviolet irradiation [38] [39].
Natural Bond Orbital Analysis
Natural bond orbital analysis provides detailed insights into bonding patterns and charge transfer interactions within the molecule [34] . The analysis reveals significant charge transfer from the pyrazole ring to the electron-withdrawing cyano and carboxyl groups, consistent with the expected electronic structure [35] [37].
Second-order perturbation theory analysis identifies stabilizing donor-acceptor interactions between nitrogen lone pairs and adjacent π* orbitals [38] [39]. These interactions contribute approximately 15-25 kilocalories per mole to the overall molecular stabilization and explain the preferred conformational arrangement [34] .
Electrophilicity and Nucleophilicity Indices
Global reactivity descriptors calculated from frontier orbital energies provide quantitative measures of the compound's electrophilic and nucleophilic character [35] [38]. The electrophilicity index of approximately 2.5-3.5 electron volts characterizes the molecule as a moderate electrophile, consistent with the presence of electron-withdrawing substituents [34] [37].
The nucleophilicity index values around 1.5-2.0 electron volts reflect the electron-donating capacity of the pyrazole nitrogen atoms [35] . These values enable prediction of reaction outcomes and selectivity in multi-step synthetic sequences [38] [39].
Table 3.6: Frontier Molecular Orbital Analysis Data
| Orbital Property | Value Range | Method | Reference |
|---|---|---|---|
| HOMO Energy | -7.5 to -8.0 eV | B3LYP/6-311++G(2d,2p) | [35] [38] |
| LUMO Energy | -2.5 to -3.0 eV | B3LYP/6-311++G(2d,2p) | [35] [38] |
| Energy Gap | 4.5-5.5 eV | B3LYP/6-311++G(2d,2p) | [34] |
| Electrophilicity Index | 2.5-3.5 eV | DFT calculation | [35] [37] |
| Nucleophilicity Index | 1.5-2.0 eV | DFT calculation | [35] |
| Hardness | 2.2-2.8 eV | η = (I-A)/2 | [38] [39] |
| Chemical Potential | -5.0 to -5.5 eV | μ = -(I+A)/2 | [34] [37] |